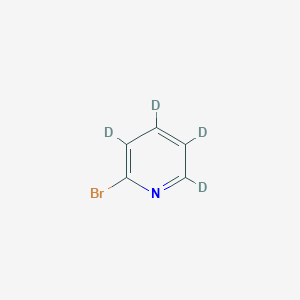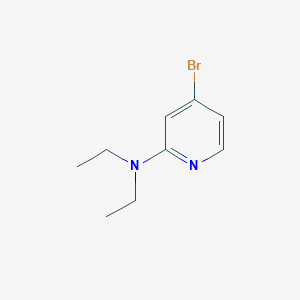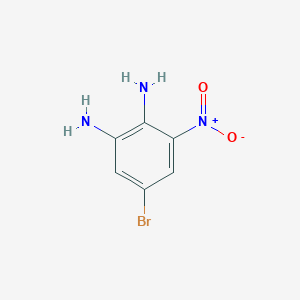
2-Bromopyridin-D4
Übersicht
Beschreibung
2-Bromopyridine-D4 is a useful research compound. Its molecular formula is C5H4BrN and its molecular weight is 162.02 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromopyridine-D4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromopyridine-D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromopyridine-D4 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Bromopyridin-D4: ist eine deuterierte Verbindung, die häufig in der organischen Synthese als Baustein für verschiedene Kreuzkupplungsreaktionen verwendet wird . Es dient als Reaktant in Negishi-Kreuzkupplungsreaktionen mit Arylhalogeniden, katalysiert durch Palladium, und ist an der Synthese von Pyridyldifluoroacetat mit Ethylbromdifluoroacetat in Gegenwart von Kupfer als Katalysator beteiligt .
Medizinische Chemie
In der medizinischen Chemie spielt This compound eine Rolle bei der Synthese von borylierten Azinen, die wichtige Zwischenprodukte für die Erstellung diverser Verbindungsbibliotheken für die pharmazeutische Forschung sind . Diese Verbindungen werden in C–H-Funktionalisierungsreaktionen verwendet, eine Methodik, die synthetische Verfahren rationalisiert, indem eine C–H-Bindung in eine Kohlenstoff-X-Bindung umgewandelt wird .
Materialwissenschaften
This compound: wird in den Materialwissenschaften aufgrund seiner Isotopenreinheit und Stabilität eingesetzt. Es wird bei der Bildung von C−N-Bindungen und als Zwischenprodukt bei der Synthese von Pyridinderivaten eingesetzt, die für die Entwicklung neuer Materialien unerlässlich sind .
Analytische Chemie
In der analytischen Chemie wird This compound aufgrund seiner Isotopenmarkierungseigenschaften verwendet, die in verschiedenen Spektroskopie- und Chromatographietechniken von Vorteil sind. Dies ermöglicht eine genauere Verfolgung und Quantifizierung chemischer Spezies in komplexen Gemischen .
Umweltwissenschaften
This compound: wird auf seine Umweltbelastung und Toxizität untersucht. Die Forschung in diesem Bereich konzentriert sich auf das Verständnis seines Verhaltens in der Umwelt und die Bewertung der mit seiner Exposition verbundenen Risiken .
Landwirtschaftliche Chemie
Im Kontext der landwirtschaftlichen Chemie wird This compound auf seine potenzielle Verwendung bei der Entwicklung neuer Agrochemikalien untersucht. Seine Rolle bei der Synthese von Verbindungen mit landwirtschaftlichen Anwendungen ist von besonderem Interesse, da es zur Entwicklung effektiverer und umweltfreundlicherer Pestizide und Düngemittel führen kann .
Biochemische Forschung
Schließlich findet This compound Anwendungen in der biochemischen Forschung, insbesondere in der Proteomik. Es wird als Biochemisches für die Proteomikforschung verwendet und unterstützt die Untersuchung der Proteinstruktur und -funktion .
Wirkmechanismus
Target of Action
It is known that 2-bromopyridine, the non-deuterated form of the compound, is used as an intermediate in organic synthesis . It can be inferred that the targets of 2-Bromopyridine-D4 would be similar to those of 2-Bromopyridine and would depend on the specific reactions it is involved in.
Mode of Action
The mode of action of 2-Bromopyridine-D4 involves its interaction with its targets in the context of organic synthesis. For instance, 2-Bromopyridine reacts with butyllithium to give 2-lithiopyridine, which is a versatile reagent . The exact mode of action of 2-Bromopyridine-D4 would depend on the specific reactions it is used in.
Biochemical Pathways
Given its use as an intermediate in organic synthesis, it can be inferred that it participates in various biochemical pathways depending on the specific reactions it is involved in .
Pharmacokinetics
As an intermediate in organic synthesis, its bioavailability would depend on the specific reactions it is used in and the resulting compounds .
Result of Action
The molecular and cellular effects of 2-Bromopyridine-D4’s action would depend on the specific reactions it is involved in. As an intermediate in organic synthesis, it contributes to the formation of various compounds .
Biochemische Analyse
Biochemical Properties
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Mechanism
It is known that 2-Bromopyridine, the non-deuterated form, can react with butyllithium to give 2-lithiopyridine , which is a versatile reagent
Eigenschaften
IUPAC Name |
2-bromo-3,4,5,6-tetradeuteriopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRWILPUOVGIMU-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])Br)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70766-71-1 | |
| Record name | 70766-71-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane](/img/structure/B1520144.png)
![C-Benzo[b]thiophen-5-yl-methylamine hydrochloride](/img/structure/B1520146.png)









![5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1520163.png)
